molecular formula C19H18N2O4 B11004432 3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide

Cat. No.: B11004432
M. Wt: 338.4 g/mol
InChI Key: LIIUYPUSGOOXER-UHFFFAOYSA-N
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Description

“Compound X” , belongs to the class of organic compounds known as oxazoles. It features an oxazole ring fused to a phenyl ring, with a methoxy group (CH₃O) at position 3 of the oxazole ring and a phenoxy group (C₆H₅OC₆H₅) attached to the nitrogen atom. The compound’s systematic name reflects its substituents and structural features.

Preparation Methods

Synthetic Routes::

    Oxazole Formation:

    Phenoxy Group Attachment:

Industrial Production::
  • Industrial-scale synthesis typically involves optimized reaction conditions, efficient reagents, and purification steps to yield high-quality Compound X.

Chemical Reactions Analysis

Compound X undergoes several types of reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group (–OH) using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, e.g., with alkyl halides or acyl chlorides.

    Major Products: The primary products of these reactions would be derivatives of Compound X with modified functional groups.

Scientific Research Applications

Compound X finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, analgesic, or antitumor effects.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Biology: It could serve as a probe for investigating biological pathways or as a potential drug candidate.

    Industry: Its unique structure may have applications in materials science or catalysis.

Mechanism of Action

  • The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets (e.g., enzymes, receptors) or modulates cellular pathways.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

  • Compound X stands out due to its oxazole-phenoxy hybrid structure. Similar compounds include other oxazole derivatives, such as 2-phenyl-4,5-dihydrooxazole and 5-phenyl-1,3-oxazole.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-phenoxyphenyl)propanamide

InChI

InChI=1S/C19H18N2O4/c1-23-19-13-17(25-21-19)11-12-18(22)20-14-7-9-16(10-8-14)24-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22)

InChI Key

LIIUYPUSGOOXER-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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